molecular formula C8H6BrClN2S B8287268 4-bromo-3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole

4-bromo-3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole

Cat. No.: B8287268
M. Wt: 277.57 g/mol
InChI Key: GDVXAWRNNTXZNA-UHFFFAOYSA-N
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Description

4-bromo-3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H6BrClN2S and its molecular weight is 277.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6BrClN2S

Molecular Weight

277.57 g/mol

IUPAC Name

4-bromo-3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole

InChI

InChI=1S/C8H6BrClN2S/c1-4-7(9)8(12-11-4)5-2-3-6(10)13-5/h2-3H,1H3,(H,11,12)

InChI Key

GDVXAWRNNTXZNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(S2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole (111 mmol) was dissolved in 200 mL dry 1V, N-dim ethyl formamide and cooled to 0° C. under nitrogen atmosphere. N-Bromosuccinimide (118 mmol) was added in small portions at 0° C. The reaction mixture was allowed to warm to room temperature and was stirred overnight. The solution was poured into a mixture of saturated aqueous sodium thiosulfate solution and saturated aqueous sodium carbonate solution (1:1) at room temperature. The precipitate was filtered, washed thoroughly with water, dissolved in ethyl acetate, dried over MgSO4, filtered and evaporated to afford 19.5 g of 4-bromo-3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole (64% yield) that was used without further purification.
Quantity
111 mmol
Type
reactant
Reaction Step One
Quantity
118 mmol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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